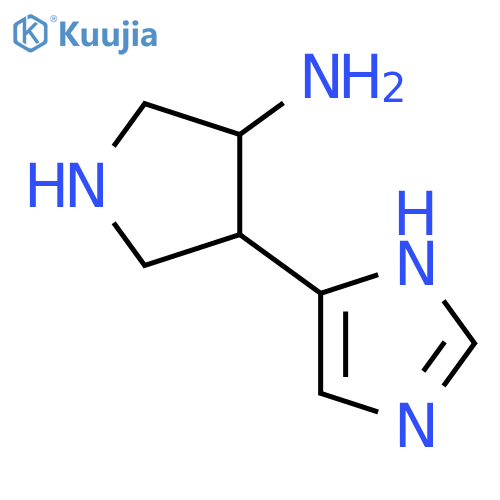

Cas no 1379149-12-8 (3-Pyrrolidinamine, 4-(1H-imidazol-5-yl)-)

3-Pyrrolidinamine, 4-(1H-imidazol-5-yl)- 化学的及び物理的性質

名前と識別子

-

- EN300-725259

- 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine

- 1379149-12-8

- 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl)-

-

- インチ: 1S/C7H12N4/c8-6-2-9-1-5(6)7-3-10-4-11-7/h3-6,9H,1-2,8H2,(H,10,11)

- InChIKey: TWUYPDDJXUDDCM-UHFFFAOYSA-N

- SMILES: N1CC(C2NC=NC=2)C(N)C1

計算された属性

- 精确分子量: 152.106196400g/mol

- 同位素质量: 152.106196400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.7Ų

- XLogP3: -1.4

じっけんとくせい

- 密度みつど: 1.188±0.06 g/cm3(Predicted)

- Boiling Point: 398.2±42.0 °C(Predicted)

- 酸度系数(pKa): 13.96±0.10(Predicted)

3-Pyrrolidinamine, 4-(1H-imidazol-5-yl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-725259-0.25g |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

1379149-12-8 | 95.0% | 0.25g |

$2143.0 | 2025-03-11 | |

| Enamine | EN300-725259-5.0g |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

1379149-12-8 | 95.0% | 5.0g |

$6757.0 | 2025-03-11 | |

| Enamine | EN300-725259-10.0g |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

1379149-12-8 | 95.0% | 10.0g |

$10018.0 | 2025-03-11 | |

| Enamine | EN300-725259-0.05g |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

1379149-12-8 | 95.0% | 0.05g |

$1957.0 | 2025-03-11 | |

| Enamine | EN300-725259-0.1g |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

1379149-12-8 | 95.0% | 0.1g |

$2050.0 | 2025-03-11 | |

| Enamine | EN300-725259-2.5g |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

1379149-12-8 | 95.0% | 2.5g |

$4566.0 | 2025-03-11 | |

| Enamine | EN300-725259-1.0g |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

1379149-12-8 | 95.0% | 1.0g |

$2330.0 | 2025-03-11 | |

| Enamine | EN300-725259-0.5g |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

1379149-12-8 | 95.0% | 0.5g |

$2236.0 | 2025-03-11 |

3-Pyrrolidinamine, 4-(1H-imidazol-5-yl)- 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

4. Back matter

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

3-Pyrrolidinamine, 4-(1H-imidazol-5-yl)-に関する追加情報

Introduction to 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) and Its Significance in Modern Chemical Biology

3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) (CAS No. 1379149-12-8) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological applications. The presence of an imidazole moiety in its structure enhances its interactions with biological targets, making it a valuable scaffold for drug discovery and development.

The molecular structure of 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) consists of a pyrrolidine ring linked to an imidazole ring at the 4-position. This dual heterocyclic system provides a rich framework for chemical modifications, enabling the synthesis of various analogs with tailored biological properties. The compound’s ability to engage with multiple biological pathways makes it a promising candidate for investigating novel therapeutic strategies.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous disease pathways. 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) has been identified as a potential lead compound in this context due to its capacity to disrupt PPIs through its unique binding mode. Studies have demonstrated that this compound can interact with specific protein targets, modulating their activity and potentially reversing pathological conditions associated with aberrant PPI networks.

One of the most compelling aspects of 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) is its potential in oncology research. Emerging evidence suggests that certain PPIs are overexpressed in cancer cells and contribute to tumor growth and metastasis. By inhibiting these interactions, compounds like 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) may offer a novel approach to cancer therapy. Preclinical studies have shown promising results in cell-based assays, where the compound exhibits inhibitory effects on cancer cell proliferation and induces apoptosis. These findings have laid the groundwork for further investigation into its antitumor potential.

The synthesis of 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the core heterocyclic framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for structural diversification, facilitating the development of a library of related derivatives for medicinal chemistry exploration.

From a computational chemistry perspective, 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. High-resolution crystal structures of protein complexes have provided insights into the compound’s binding mode, highlighting key hydrogen bonding and hydrophobic interactions. These structural insights have guided the optimization of the compound’s pharmacophore, leading to more potent and selective derivatives.

The pharmacokinetic properties of 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) are another critical area of investigation. In vitro and in vivo studies have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies aim to identify potential liabilities that could affect its therapeutic efficacy and safety. Preliminary data suggest that the compound exhibits favorable pharmacokinetic characteristics, making it a viable candidate for further clinical development.

The growing interest in 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) has also spurred research into its role in neurodegenerative diseases. Evidence suggests that dysregulated PPIs contribute to the pathogenesis of conditions such as Alzheimer’s disease and Parkinson’s disease. By modulating these interactions, compounds like 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) may offer therapeutic benefits by mitigating neuronal damage and restoring cognitive function. Ongoing preclinical studies are exploring these possibilities in detail.

Future directions in the study of 3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) include expanding its applications into other therapeutic areas such as inflammation and autoimmune diseases. The compound’s ability to interact with multiple biological pathways makes it a versatile tool for investigating complex disease mechanisms. Additionally, advances in drug delivery systems may enhance the bioavailability and targeted delivery of this compound, improving its therapeutic potential.

In conclusion,3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) (CAS No. 1379149-12-8) is a structurally intriguing compound with significant promise in chemical biology and drug discovery. Its unique heterocyclic framework and ability to modulate protein-protein interactions position it as a valuable tool for investigating novel therapeutic strategies across multiple disease areas. As research continues to uncover new applications for this compound,3-Pyrrolidinamine, 4-(1H-imidazol-5-yl) is poised to play a pivotal role in advancing our understanding of human health and disease.

1379149-12-8 (3-Pyrrolidinamine, 4-(1H-imidazol-5-yl)-) Related Products

- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)

- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)

- 99111-95-2((4-fluoro-2-methoxyphenyl)hydrazine)

- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)

- 1369944-84-2(2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene)

- 13110-96-8(5-Acetylsalicylic acid)

- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)

- 1696238-61-5(3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)

- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)

- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)